![molecular formula C18H15ClF3N3O2S B2980063 N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide CAS No. 780819-01-4](/img/structure/B2980063.png)
N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide
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Description
N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide is a useful research compound. Its molecular formula is C18H15ClF3N3O2S and its molecular weight is 429.84. The purity is usually 95%.
BenchChem offers high-quality N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- C18H15ClF3N3O2S is valuable for investigating biomolecule-ligand interactions. Researchers use it to study how small molecules bind to proteins, nucleic acids, or other biological macromolecules. Applications include drug discovery, understanding enzyme mechanisms, and predicting binding affinities .
- In computational chemistry, C18H15ClF3N3O2S is employed for free energy calculations. These simulations help predict thermodynamic properties, such as binding energies, solvation free energies, and conformational stability. Researchers use these insights to optimize drug candidates and understand molecular behavior .
- The compound contributes to structure-based drug design. By analyzing its interactions with target proteins, researchers can identify potential drug binding sites and design novel therapeutic agents. This approach accelerates drug development by providing insights into molecular recognition and binding modes .
- X-ray crystallography is a powerful technique for determining protein structures. C18H15ClF3N3O2S aids in refining crystallographic models by fitting the ligand into electron density maps. This refinement process enhances our understanding of protein-ligand interactions and guides drug design efforts .
- C18H15ClF3N3O2S has applications in positron emission tomography (PET). Researchers have developed eight radiotracers based on this compound for PET imaging. These tracers allow non-invasive visualization of specific biological processes, such as receptor binding, metabolism, and blood flow, aiding in disease diagnosis and drug development .
- Beyond its use in medicinal chemistry, C18H15ClF3N3O2S plays a role in botany and plant modeling. Interdisciplinary research combining botany, ecology, applied mathematics, and computer science leverages this compound. It enables the development of tools for plant identification, biomass estimation, crop management, and rural development .
Biomolecule-Ligand Complex Studies
Free Energy Calculations
Structure-Based Drug Design
Refinement of X-Ray Crystal Complexes
PET Radiotracers
Botany and Plant Modeling
properties
IUPAC Name |
N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2S/c19-15-4-3-12(18(20,21)22)6-11(15)7-14-9-24-17(28-14)25-16(26)10-23-8-13-2-1-5-27-13/h1-6,9,23H,7-8,10H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPBZXVTAQSVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.